molecular formula C10H19NO3S B1528864 N-cyclopentyloxane-4-sulfonamide CAS No. 1355642-84-0

N-cyclopentyloxane-4-sulfonamide

Cat. No.: B1528864
CAS No.: 1355642-84-0
M. Wt: 233.33 g/mol
InChI Key: SVSOJZPVHKCFPK-UHFFFAOYSA-N
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Description

N-Cyclopentyloxane-4-sulfonamide: is a chemical compound characterized by its unique structure, which includes a cyclopentane ring, an oxane group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyloxane-4-sulfonamide typically involves multiple steps, starting with the formation of the cyclopentane ring followed by the introduction of the oxane and sulfonamide groups. Common synthetic routes include:

  • Cyclopentane Derivatives: Starting with cyclopentane or its derivatives, the oxane group can be introduced through various cyclization reactions.

  • Sulfonamide Formation: The sulfonamide group is usually introduced by reacting the cyclopentane derivative with a sulfonating agent, followed by amination.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyloxane-4-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of this compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyloxane-4-sulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopentyloxane-4-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-cyclopentyloxane-4-sulfonamide is unique due to its specific structural features. Similar compounds include:

  • Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different functional groups.

  • Sulfonamide Derivatives: Compounds containing sulfonamide groups but with different ring structures.

  • Oxane Derivatives: Compounds with oxane rings but lacking the sulfonamide group.

Properties

IUPAC Name

N-cyclopentyloxane-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c12-15(13,10-5-7-14-8-6-10)11-9-3-1-2-4-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSOJZPVHKCFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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